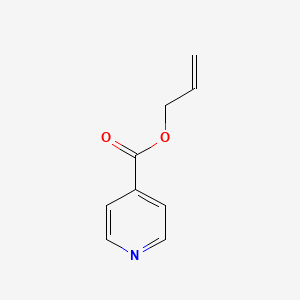

Allyl isonicotinate

Beschreibung

Historical Context of Isonicotinate (B8489971) Chemistry

The study of isonicotinate chemistry is rooted in the broader field of pyridine (B92270) chemistry, which has been a subject of scientific inquiry for over a century. Isonicotinic acid, or pyridine-4-carboxylic acid, is a key derivative of pyridine. Historically, research into isonicotinic acid and its esters was significantly propelled by the discovery of the antitubercular properties of its hydrazide, isoniazid (B1672263), in the mid-20th century. This discovery spurred extensive investigation into the synthesis and reactivity of various isonicotinic acid derivatives, including its esters. google.com

Early work focused on establishing fundamental synthesis methods, such as the esterification of isonicotinic acid with various alcohols. vulcanchem.com These foundational studies laid the groundwork for the preparation of a diverse array of isonicotinate esters, including allyl isonicotinate. The development of synthetic routes to these compounds was crucial for enabling further exploration of their chemical and physical properties.

Current Research Landscape and Academic Significance of this compound

In recent years, this compound has emerged from the broader family of isonicotinates to become a subject of specific academic interest. Its significance lies in the dual functionality imparted by the isonicotinate core and the allyl group. The pyridine nitrogen offers a site for coordination with metal centers, making it a valuable ligand in coordination chemistry and materials science. acs.orgrsc.orgmdpi.comrsc.org The allyl group, with its reactive double bond, provides a handle for polymerization and other organic transformations. mdpi.com

Current research often focuses on the synthesis and characterization of novel materials incorporating this compound. For example, it has been used as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com These materials are being investigated for a variety of applications, including catalysis and gas storage. The reactivity of the allyl group is also being exploited in polymer chemistry to create functional polymers with tailored properties. mdpi.com

Interdisciplinary Relevance in Contemporary Chemical Sciences

The study of this compound is not confined to a single discipline but spans several areas of the chemical sciences. Its interdisciplinary relevance is a key driver of the continued interest in this compound.

Medicinal Chemistry: While direct therapeutic applications are still under investigation, the isonicotinate scaffold is a well-established pharmacophore. The potential to combine this with the reactivity of an allyl group makes this compound and its derivatives interesting candidates for the synthesis of new biologically active molecules. ontosight.ai

Materials Science: As a building block for polymers and coordination networks, this compound is relevant to the design of new materials. acs.orgmdpi.comtcichemicals.com The ability to tune the properties of these materials by modifying the isonicotinate structure or by reacting the allyl group makes this a versatile component in materials design.

Organic Synthesis: The unique combination of functional groups in this compound makes it a useful intermediate in organic synthesis. The pyridine ring can direct reactions, while the allyl group can participate in a wide range of transformations, allowing for the construction of complex molecular architectures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 25635-24-9 |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | prop-2-enyl pyridine-4-carboxylate |

| Physical State | Liquid |

| Boiling Point | 106°C |

Data sourced from multiple reputable chemical suppliers and databases. vulcanchem.comscbt.comuni.lu

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSMQFTVFDSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341242 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-24-9 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways of Allyl Isonicotinate Formation

Classical Synthesis Routes for Allyl Isonicotinate (B8489971)

The most fundamental and widely used method for synthesizing allyl isonicotinate is the direct esterification of isonicotinic acid with allyl alcohol. vulcanchem.com This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst and heat to drive the equilibrium towards the product side by removing the water formed during the reaction. vulcanchem.commasterorganicchemistry.com

Commonly used acid catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.net The general reaction can be represented as:

Isonicotinic acid + Allyl alcohol ⇌ this compound + Water vulcanchem.com

In a typical laboratory procedure, isonicotinic acid is dissolved in an excess of allyl alcohol, which serves as both a reactant and a solvent. A catalytic amount of acid is then added, and the mixture is heated under reflux for several hours. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the excess alcohol is removed, and the crude product is purified, often by distillation under reduced pressure. researchgate.net

Another classical approach involves the use of isonicotinoyl chloride hydrochloride, which can be reacted with allyl alcohol. researchgate.net This method avoids the need for a strong acid catalyst for the esterification step itself, as the acyl chloride is already activated.

The choice of the specific classical route can depend on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. While direct esterification is often preferred for its simplicity, the use of the acyl chloride can be advantageous for more complex or sensitive substrates. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Isonicotinic acid, Allyl alcohol | Conc. H₂SO₄ | Reflux | This compound | researchgate.net |

| Isonicotinic acid, Allyl alcohol | Thionyl chloride (SOCl₂) | 0 °C to 50 °C | This compound | researchgate.net |

| Isonicotinoyl chloride hydrochloride, Allyl alcohol | - | - | This compound | researchgate.net |

Advanced Catalytic Approaches in this compound Synthesis

While classical methods are effective, research has focused on developing more efficient and environmentally friendly catalytic systems for the synthesis of this compound and related esters. These advanced approaches often aim to reduce reaction times, lower reaction temperatures, and improve yields.

One area of development involves the use of solid acid catalysts, which can simplify product purification and catalyst recovery. Although specific examples for this compound are not extensively documented in the provided search results, the use of polymer-supported strong bases for esterification is a known strategy in organic synthesis. researchgate.net

Furthermore, advancements in catalysis have led to the development of continuous flow processes for the industrial production of esters. vulcanchem.comresearchgate.net These systems can enhance efficiency, yield, and safety, particularly for large-scale synthesis. vulcanchem.com The use of advanced catalytic systems is crucial in these setups to ensure high conversion rates and product quality. vulcanchem.com

While not directly a synthesis of this compound, related research on isonicotinate esters highlights the use of transition metal catalysts in various transformations. For instance, tert-butyl isonicotinate has been used as a catalyst in the decarboxylative borylation of carboxylic acids. researchgate.netacs.org This indicates the potential for isonicotinate moieties to participate in or influence catalytic cycles, a concept that could be explored for novel synthetic routes to this compound itself.

Mechanistic Investigations of Esterification and Allylation Reactions

The formation of this compound via Fischer esterification proceeds through a well-established multi-step mechanism. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of isonicotinic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of allyl alcohol.

This attack forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups of the carboxylic acid. This is followed by the elimination of a water molecule, a key driving force for the reaction, leading to a protonated ester. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

The allylation part of the reaction, the introduction of the allyl group, is central. In the context of other reactions, mechanistic studies of allylation have been conducted. For example, the B(C₆F₅)₃ catalyzed allylstannation of aldehydes involves the abstraction of the allyl group from the organotin reagent by the borane. nih.gov While a different reaction, it highlights the reactivity of the allyl group. In the synthesis of this compound, the allyl group is introduced via the alcohol, a more straightforward nucleophilic addition-elimination pathway.

Synthetic Optimizations and Yield Enhancement Strategies

Several strategies can be employed to optimize the synthesis of this compound and maximize its yield. A primary consideration in Fischer esterification is shifting the equilibrium towards the product side. This is commonly achieved by using an excess of one of the reactants, typically the less expensive one, which in this case would be allyl alcohol. masterorganicchemistry.com Another effective method is the continuous removal of water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus. google.com

The choice and amount of catalyst are also critical. While a sufficient amount of acid catalyst is necessary to achieve a reasonable reaction rate, excessive amounts can lead to side reactions, such as the dehydration of allyl alcohol or polymerization. Therefore, optimizing the catalyst loading is essential.

Reaction temperature and time are also key parameters. Higher temperatures generally increase the reaction rate, but can also lead to the decomposition of reactants or products. Finding the optimal balance is crucial for maximizing the yield and purity of this compound.

In an industrial setting, the adoption of continuous flow processes represents a significant optimization strategy. vulcanchem.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and more consistent product quality. researchgate.net Furthermore, the use of phase-transfer catalysts has been shown to significantly improve reaction yields and shorten reaction times in related syntheses, such as that of allyl isothiocyanate, suggesting a potential avenue for optimizing this compound synthesis. google.com A patent for allyl isothiocyanate synthesis reported a yield of over 98% using a phase-transfer catalyst. google.com Another patent concerning the synthesis of allyl isothiocyanate reported yields of 75% or more by heating the reaction mixture before and after the main reaction. google.com

| Optimization Strategy | Description | Potential Benefit | Reference |

| Excess Reactant | Using an excess of allyl alcohol. | Shifts equilibrium towards product formation. | masterorganicchemistry.com |

| Water Removal | Continuous removal of water using a Dean-Stark apparatus. | Shifts equilibrium towards product formation. | google.com |

| Catalyst Optimization | Fine-tuning the amount of acid catalyst. | Minimizes side reactions and improves yield. | |

| Continuous Flow Processing | Employing continuous flow reactors for synthesis. | Enhanced efficiency, yield, and scalability. | vulcanchem.comresearchgate.net |

| Phase-Transfer Catalysis | Using a phase-transfer catalyst to facilitate the reaction. | Potentially shorter reaction times and higher yields. | google.com |

Chemical Reactivity and Transformation Studies of Allyl Isonicotinate

Reactions of the Pyridine (B92270) Moiety in Allyl Isonicotinate (B8489971)

The pyridine ring in allyl isonicotinate is an electron-deficient heterocycle, which significantly influences its reactivity. The nitrogen atom imparts a dipole moment to the ring, rendering the carbon atoms electron-poor and thus susceptible to nucleophilic attack. researchgate.net Conversely, electrophilic substitution on the pyridine ring is generally challenging.

One of the key reactions of the pyridine moiety is N-oxidation. The nitrogen atom can be oxidized using various oxidizing agents, such as peracids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide in acetic acid, to form the corresponding pyridine N-oxide. arkat-usa.orggoogle.comumich.eduorgsyn.org This transformation is significant as it alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. arkat-usa.orgumich.edu

The formation of the N-oxide can facilitate subsequent reactions. For instance, the thermal rearrangement of allyloxypyridine N-oxides has been reported to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted Current time information in Bangalore, IN.wikipedia.org and wikipedia.orgwikipedia.org sigmatropic rearrangements. arkat-usa.orgumich.edu

| Reaction | Reagents and Conditions | Product(s) | Reference |

| N-Oxidation | m-CPBA, CH2Cl2, 0-25 °C, 24h | This compound N-oxide | google.com |

| N-Oxidation | H2O2/AcOH | This compound N-oxide | arkat-usa.orgorgsyn.org |

| Rearrangement of Allyloxy N-oxide | Heat | N-allyloxy-2-pyridone, 3-allyl-N-hydroxy-2-pyridone | arkat-usa.orgumich.edu |

Transformations Involving the Allyl Ester Functionality

The allyl ester group in this compound is a versatile functional handle that can undergo a range of transformations, most notably those catalyzed by transition metals.

Palladium-Catalyzed Allylic Substitution: The Tsuji-Trost reaction is a prominent example of a palladium-catalyzed allylic substitution. wikipedia.org In this reaction, a palladium(0) catalyst coordinates to the allyl group, leading to the formation of a π-allyl palladium complex and the departure of the isonicotinate as a leaving group. wikipedia.orgnih.gov This complex can then be attacked by a variety of nucleophiles. wikipedia.orgnih.govnih.gov The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the ligands on the palladium catalyst. nih.gov

Hydrolysis: The ester linkage in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield isonicotinic acid and allyl alcohol. The kinetics of hydrolysis of allyl esters have been studied, and the rate is dependent on factors such as pH and temperature. researchgate.netnih.gov For instance, the hydrolysis of allyl esters can be achieved using potassium carbonate at elevated temperatures. researchgate.net

Claisen Rearrangement: While not directly reported for this compound, allyl esters can potentially undergo Claisen-type rearrangements under thermal or Lewis acid-catalyzed conditions. ccu.edu.twwikipedia.orgorganic-chemistry.org The Johnson-Claisen rearrangement, for example, involves the reaction of an allylic alcohol with an orthoester to give a γ,δ-unsaturated ester. wikipedia.org A related transformation for this compound would likely require initial conversion to a different reactive intermediate.

| Transformation | Catalyst/Reagents | Key Intermediate/Product | Reference |

| Allylic Substitution | Pd(PPh3)4, Nucleophile (e.g., malonates, amines) | π-Allyl palladium complex, Substituted allyl product | wikipedia.orgorganic-chemistry.org |

| Hydrolysis | K2CO3, heat | Isonicotinic acid, Allyl alcohol | researchgate.net |

| Potential Rearrangement | Heat or Lewis Acid | γ,δ-Unsaturated carbonyl (by analogy) | wikipedia.orgorganic-chemistry.org |

Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly if the ring is activated by electron-withdrawing groups or by forming the N-oxide. arkat-usa.orgumich.edu The attack of nucleophiles generally occurs at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. In the case of isonicotinates, the ester group is at the 4-position. The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of the ester is also a feasible nucleophilic reaction pathway, which could lead to tertiary alcohols after a second addition. saskoer.camsu.edulibretexts.org

Electrophilic Reactions: Direct electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult due to the deactivating effect of the nitrogen atom. researchgate.net Reactions like nitration or halogenation typically require harsh conditions and often result in low yields, with substitution occurring primarily at the 3-position. uni-muenchen.de However, the reactivity towards electrophiles can be enhanced by the presence of activating groups on the pyridine ring. researchgate.net

The allyl group itself can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (H-X) across the double bond would proceed via an allylic carbocation intermediate, potentially leading to a mixture of 1,2- and 1,4-addition products. pressbooks.pubsavemyexams.comlibretexts.org

| Reaction Pathway | Reagent Type | Typical Reaction Site(s) | Reference |

| Nucleophilic Substitution | Amines, Alkoxides | C2, C6 positions of the pyridine ring | arkat-usa.orgumich.edu |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Carbonyl carbon of the ester | saskoer.calibretexts.org |

| Electrophilic Substitution | Nitrating agents (HNO3/H2SO4) | C3 position of the pyridine ring (generally difficult) | researchgate.netuni-muenchen.de |

| Electrophilic Addition | HBr, Br2 | Allylic double bond | pressbooks.pubsavemyexams.com |

Derivatization Reactions of this compound

Derivatization of this compound can be performed to modify its properties for analytical purposes or to synthesize new compounds with specific functionalities.

Ester and Amide Formation: The isonicotinate moiety can be derivatized by reacting isonicotinic acid (obtained from hydrolysis of the ester) or its activated forms (like the acid chloride) with various alcohols or amines to form a library of esters and amides. mdpi.combelnauka.by For instance, isonicotinic acid can be converted to its acid chloride using thionyl chloride and then reacted with different nucleophiles. mdpi.com

Derivatization for Analysis: For analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the analyte. mdpi.comnih.govresearchgate.netjfda-online.com While specific methods for this compound are not detailed in the provided context, general derivatization techniques for compounds with similar functional groups involve acylation or silylation. mdpi.comnih.govresearchgate.net For example, the pyridine nitrogen and any potential hydroxyl groups formed during sample workup could be targeted for derivatization.

| Derivatization Approach | Reagents | Purpose/Product | Reference |

| Synthesis of Isonicotinoyl Esters | Isonicotinoyl chloride, Alcohol, Base | Synthesis of new ester derivatives | mdpi.com |

| Synthesis of Isonicotinamides | Isonicotinoyl chloride, Amine, Base | Synthesis of new amide derivatives | belnauka.by |

| Analytical Derivatization (GC-MS) | Acetic anhydride (B1165640) or Silylating agents (e.g., BSTFA) | Improved volatility and detection | mdpi.comnih.govresearchgate.net |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic analysis is fundamental for the identification and characterization of allyl isonicotinate (B8489971). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer distinct insights into the molecular framework. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structural integrity of the allyl isonicotinate molecule by identifying the chemical environment of each hydrogen and carbon atom.

¹H NMR spectral data reveals the characteristic signals for the protons of the pyridine (B92270) ring and the allyl group. chemicalbook.com The protons on the pyridine ring adjacent to the nitrogen atom typically appear at a lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen. The vinyl protons of the allyl group exhibit complex splitting patterns due to cis, trans, and geminal coupling. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum shows distinct peaks for the carbonyl carbon of the ester group, the sp² carbons of the pyridine ring and the allyl group, and the sp³ carbon of the allyl group. guidechem.com

Interactive Table 1: ¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 90 MHz. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Pyridine-H (α to N) | 8.785 |

| Pyridine-H (β to N) | 7.864 |

| -CH= (Allyl) | 6.02 |

| =CH₂ (Allyl, trans) | 5.44 |

| =CH₂ (Allyl, cis) | 5.33 |

Interactive Table 2: ¹³C NMR Spectral Data for this compound Data recorded in CDCl₃. guidechem.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 164.6 |

| Pyridine-C (α to N) | 150.5 |

| Pyridine-C (ipso to Ester) | 135.1 |

| -CH= (Allyl) | 131.8 |

| Pyridine-C (β to N) | 124.4 |

| =CH₂ (Allyl) | 117.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum exhibits characteristic absorption bands that confirm the presence of the ester and the aromatic pyridine ring. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is a prominent feature. Additionally, C=N and C=C stretching vibrations from the pyridine ring, and C=C stretching from the allyl group are observed. chemicalbook.comguidechem.com

Interactive Table 3: Key IR Absorption Bands for this compound Data obtained from liquid film analysis. guidechem.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1727 |

| C=N/C=C Stretch (Aromatic) | ~1608, ~1526 |

| C-O Stretch (Ester) | ~1271, ~1102 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI-MS), the molecule fragments in a predictable manner. The molecular ion peak [M]⁺ is observed at m/z 163, corresponding to the molecular weight of the compound. chemicalbook.com A prominent peak in the spectrum is often observed at m/z 106, which results from the loss of the allyl group and the formation of the isonicotinoyl cation. chemicalbook.com

Interactive Table 4: Mass Spectrometry Fragmentation Data for this compound Data from EI-MS at 75 eV. chemicalbook.com

| m/z | Relative Intensity (%) | Fragment Ion |

|---|---|---|

| 163 | 6.5 | [C₉H₉NO₂]⁺ (Molecular Ion) |

| 106 | 100.0 | [C₆H₄NO]⁺ |

| 78 | 31.8 | [C₅H₄N]⁺ |

| 51 | 18.4 | [C₄H₃]⁺ |

Crystallographic Analysis of this compound and its Complexes

While detailed crystallographic data for pure, isolated this compound is not widely documented in the cited literature, its structural role as a ligand in metal complexes has been investigated through single-crystal X-ray diffraction. A notable example is the two-dimensional (2D) Hofmann-like spin crossover complex, Fe(II)(this compound)₂[Ag(I)(CN)₂]₂. mdpi.comnii.ac.jp

In this complex, this compound acts as a monodentate ligand, coordinating to the octahedral Fe(II) ion at the axial position through the nitrogen atom of the pyridine ring. mdpi.com The equatorial positions are occupied by nitrogen atoms from linear [Ag(I)(CN)₂]⁻ units, which bridge the Fe(II) centers to form an infinite 2D rectangular grid. mdpi.comresearchgate.net

Interactive Table 5: Crystallographic Data for Fe(II)(this compound)₂[Ag(I)(CN)₂]₂ Complex Data from a study by Kosone et al. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₈Ag₂FeN₆O₄ |

| Crystal System | Monoclinic |

| Coordination Geometry (FeII) | Octahedral |

| Ligand Role | Monodentate (via pyridine N) |

| Key Structural Feature | 2D Hofmann-like layers |

Conformational Analysis and Stereochemical Investigations

The conformational flexibility of this compound is primarily determined by the rotation around its single bonds. The key rotatable bonds are the C-O bond of the ester group and the C-C single bond of the allyl moiety. These rotations give rise to various conformers with different energies.

Conformational analysis, which investigates the energy and stability of these different spatial arrangements, is crucial for understanding the molecule's behavior. libretexts.org The relative orientation of the ester group with respect to the pyridine ring, and the conformation of the allyl group, are of particular interest. The conformation observed in the crystal structure of its Fe(II) complex shows the ligand in a specific, low-energy state within the solid-state lattice. mdpi.comresearchgate.net

A significant factor in the conformation of the allyl group is allylic strain, which describes the steric interaction between substituents on the sp² carbons and the allylic sp³ carbon. wikipedia.org For this compound, rotation around the CH₂-CH bond can lead to conformers where the bulky pyridine-ester portion of the molecule is either gauche or anti to the terminal vinyl proton. The stability of these conformers is influenced by steric hindrance. Computational modeling can provide theoretical insights into the preferred conformations and the energy barriers between them.

As this compound is an achiral molecule, it does not have enantiomers. Stereochemical investigations would therefore focus on the geometric isomerism (E/Z) if substituents were present on the double bond, or the creation of stereocenters through chemical reactions. For the parent molecule, stereochemical studies are not applicable in the context of its static structure. nih.gov

Computational and Theoretical Chemistry of Allyl Isonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which in turn governs its reactivity. mdpi.com These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. nrel.gov For allyl isonicotinate (B8489971), key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. physchemres.org

The electronic properties of allyl isonicotinate are influenced by its constituent parts: the pyridine (B92270) ring, the ester group, and the allyl group. The nitrogen atom in the pyridine ring and the oxygen atoms of the ester group create a specific electrostatic potential distribution. Quantum chemical calculations can map this potential, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For instance, calculations on similar ester-containing compounds have shown that properties like S atom polarizability, as well as electrophilic and nucleophilic attack indices, can be correlated with reactivity. mdpi.com

The reactivity of this compound can be predicted by analyzing calculated quantum chemical descriptors. These descriptors include ionization potential (I), electron affinity (A), absolute electronegativity (χ), hardness (η), and softness (σ). For example, a study on quinazoline (B50416) derivatives used DFT to calculate these properties to predict their behavior. physchemres.org Such calculations for this compound would involve optimizing its 3D geometry and then computing these values to understand its kinetic stability and reactivity patterns. nrel.gov

Table 1: Key Quantum Chemical Properties and Their Significance This table is illustrative, based on typical findings from quantum chemical calculations on similar organic molecules.

| Property | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher energy indicates greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A smaller gap indicates higher chemical reactivity and lower kinetic stability. physchemres.org |

| Ionization Potential | I | The energy required to remove an electron (I ≈ -EHOMO). |

| Electron Affinity | A | The energy released when an electron is added (A ≈ -ELUMO). |

| Absolute Electronegativity | χ | The tendency to attract electrons (χ = (I+A)/2). |

| Chemical Hardness | η | Resistance to change in electron distribution (η = (I-A)/2). |

| Chemical Softness | σ | The reciprocal of hardness (σ = 1/η); indicates higher reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These parameters are typically computed using specific levels of theory, such as the M06-2X functional with a def2-TZVP basis set, which has been shown to offer a good balance of accuracy and computational cost for organic molecules. nrel.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or biological macromolecules. mdpi.comresearchgate.net

For this compound, MD simulations could be employed to investigate several phenomena:

Solvation: Simulating this compound in a solvent box (e.g., water or an organic solvent) would reveal information about its solvation shell, diffusion characteristics, and the orientation of solvent molecules around it.

Interfacial Behavior: The interaction of this compound with interfaces, such as a lipid bilayer or a polymer surface, can be modeled. mdpi.comresearchgate.net Such simulations could predict its partitioning behavior, orientation at the interface, and its effect on the properties of the interface itself, such as membrane fluidity. researchgate.net

Conformational Dynamics: The allyl group and the ester linkage provide conformational flexibility. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions.

Interactions with Other Molecules: In a mixture, MD simulations can shed light on the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) between this compound and other components. For instance, simulations have been used to study the interactions within incompatible polymer blends and the influence of lignin (B12514952) dimers on lipid bilayers. mdpi.comresearchgate.net A similar approach could model how this compound interacts with other small molecules or polymer chains.

The foundation of an MD simulation is the force field, which is a set of parameters that defines the potential energy of the system. mdpi.com Force fields like AMBER or TraPPE are commonly used for organic molecules and provide the necessary parameters to describe bond stretching, angle bending, torsional potentials, and non-bonded interactions. mdpi.comunica.it

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a highly effective quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become an indispensable tool for predicting the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.comrsc.org

For this compound, DFT can be applied to predict its behavior in various chemical transformations. The molecule contains several reactive sites: the allyl group's C=C double bond, the allylic C-H bonds, the electrophilic carbonyl carbon, and the nucleophilic pyridine nitrogen.

Cycloaddition Reactions: The allyl group can participate in cycloaddition reactions. DFT calculations, often using functionals like M06-2X, can be used to study the mechanism of these reactions, such as a [3+2] cycloaddition. mdpi.com These calculations can distinguish between different possible pathways (e.g., concerted vs. stepwise radical-mediated) by comparing the activation energy barriers of their respective transition states. mdpi.comnih.gov

Deprotonation Reactions: The regioselectivity of deprotonation at either the allylic or vinylic positions can be explored. DFT studies on similar allyl amides and allylamines have shown that the preferred deprotonation site can be determined by kinetic control, which is revealed by calculating the energies of the competing transition states. nih.gov

Metal-Catalyzed Reactions: DFT can rationalize the role of metal catalysts in reactions involving the allyl or isonicotinate moieties. For example, DFT has been used to elucidate the mechanism of Au(I)-catalyzed cycloisomerizations of diynes, highlighting the critical role of an allyl-gold intermediate species and explaining how solvent polarity influences the reaction pathway. rsc.org

Radical Reactions: The mechanism of reactions involving radical intermediates can be investigated. For instance, the decarboxylative borylation of aryl carboxylic acids catalyzed by tert-butyl isonicotinate is suggested to proceed through a radical mechanism involving a pyridine-stabilized boryl radical. acs.orgresearchgate.net DFT calculations can validate such proposed mechanisms by modeling the single-electron-transfer (SET) processes and the stability of the radical intermediates. acs.orgresearchgate.net

Table 2: Application of DFT in Predicting Reaction Mechanisms for this compound Moieties This table summarizes potential applications based on DFT studies of similar functional groups.

| Reaction Type | Moiety Involved | Mechanistic Insight from DFT |

| [3+2] Cycloaddition | Allyl Group | Determination of concerted vs. stepwise radical pathways by comparing transition state energies. mdpi.comnih.gov |

| Metal-Catalyzed Cycloisomerization | Allyl Group | Elucidation of intermediates (e.g., allyl-gold species) and the role of solvent in controlling chemodivergence. rsc.org |

| Regioselective Deprotonation | Allyl Group | Prediction of kinetic vs. thermodynamic control in deprotonation at allylic or vinylic positions. nih.gov |

| Catalytic Decarboxylative Borylation | Isonicotinate Group | Analysis of single-electron-transfer (SET) pathways and stabilization of radical intermediates. acs.orgresearchgate.net |

Theoretical Modeling of Ligand-Receptor Interactions for Derivatives

Theoretical modeling is a vital tool for understanding how a ligand, such as a derivative of this compound, interacts with a biological receptor, like a protein. These models are crucial in drug design for predicting binding affinity and selectivity. nih.govresearchgate.net In the absence of experimental structures, computational approaches like homology modeling and molecular docking are frequently used. nih.gov

Homology Modeling: If the experimental structure of the target receptor is unknown, but the structure of a related (homologous) protein is available, a homology model of the target can be built. This model then serves as the basis for further interaction studies. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample a large number of possible conformations and use a scoring function to rank them, identifying the most likely binding mode.

Binding Affinity Prediction: After determining a plausible binding pose, methods like the Linear Interaction Energy (LIE) model can be used to estimate the binding free energy. The LIE method calculates the difference in the ligand's electrostatic and van der Waals interaction energies between the bound and unbound (solvated) states. usp.br

Conformational Selection and Induced Fit: Ligand binding is a dynamic process. Theoretical models can account for receptor flexibility. In the "induced fit" model, the receptor changes its conformation to accommodate the ligand. researchgate.net In the "conformational selection" model, the receptor exists as an ensemble of different conformations, and the ligand selectively binds to the one that is most favorable. researchgate.net MD simulations of the ligand-receptor complex can help distinguish between these models and provide a more dynamic picture of the binding event. unica.it

For derivatives of this compound, these theoretical models could be used to explore how modifications to its structure (e.g., adding substituents to the pyridine ring or altering the ester group) affect its binding to a specific target receptor. By calculating and comparing the ligand-receptor interaction energies for different derivatives, researchers can identify key structural features that enhance binding affinity and selectivity, guiding the synthesis of more potent and specific molecules. unica.itmdpi.com

Synthesis and Academic Exploration of Allyl Isonicotinate Derivatives and Analogues

Design Principles for Novel Substituted Allyl Isonicotinates

The design of novel substituted allyl isonicotinates is rooted in the principles of medicinal chemistry, where the isonicotinic acid moiety serves as a key pharmacophore. mdpi.com The primary goal is to systematically modify the parent structure of allyl isonicotinate (B8489971) to enhance or modulate its physicochemical properties and biological activities. researchgate.net Key design principles involve targeted alterations to the pyridine (B92270) ring, the ester linkage, and the allyl group to optimize interactions with biological targets.

One fundamental design strategy is the manipulation of lipophilicity, which can be finely tuned by introducing alkyl chains of varying lengths or other lipophilic groups. mdpi.com This is critical as lipophilicity affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, isonicotinates have been designed with different linkers and alkyl chains to systematically augment or reduce their lipophilic character in the search for potent anti-inflammatory agents. mdpi.com

Another core principle is the introduction of various substituents onto the pyridine ring to alter the electronic landscape of the molecule. Electron-withdrawing groups, such as halogens, or electron-donating groups can be strategically placed to influence the pKa of the pyridine nitrogen and the reactivity of the ring. vulcanchem.com These modifications can lead to variations in binding affinity and selectivity for specific biological targets. For example, halogenation has been used in nicotinic acid derivatives to improve metabolic stability and pharmacokinetic properties. vulcanchem.com

Furthermore, the allyl group itself is a site for modification. vulcanchem.com Its double bond can be functionalized, or the entire group can be replaced by other moieties to explore structure-activity relationships. The structural characteristics of allyl isonicotinate, featuring both a pyridine ring and a reactive allyl group, make it a versatile intermediate for creating more complex molecules. vulcanchem.com The design rationale often considers the spatial arrangement of functional groups, such as the use of meta- and para-linkers, which has been shown to be indispensable for achieving desired biological outcomes. mdpi.com

Synthetic Strategies for Complex this compound Analogues

The synthesis of this compound itself is typically achieved through standard esterification of isonicotinic acid with allyl alcohol. vulcanchem.comontosight.ai However, the creation of more complex analogues and derivatives requires a broader range of synthetic methodologies, often employing modern catalytic systems to build molecular complexity efficiently.

Palladium-catalyzed cross-coupling reactions are a cornerstone for synthesizing advanced analogues. mdpi.com Techniques such as the Heck and Suzuki-Miyaura reactions allow for the attachment of diverse aryl, heteroaryl, or other unsaturated fragments to the isonicotinate scaffold. researchgate.netrsc.orgnih.gov This strategy is particularly powerful for constructing extended, rigid linkers containing the isonicotinoyl moiety, which are used in materials science. researchgate.netrsc.orgrsc.org For example, bis-isonicotinoyl ligands featuring polyaromatic cores like fluorene (B118485) have been synthesized via Pd-catalyzed cross-coupling between isonicotinamide (B137802) and an appropriate aromatic dibromide. researchgate.netrsc.org Palladium catalysis is also employed in intramolecular reactions, such as allylic aminations, to construct complex ring systems analogous to natural products. nih.gov

Beyond palladium, other transition metals are utilized in the synthesis of related structures. Copper-catalyzed reactions have been used to assemble polymeric Schiff-base complexes involving isonicotinate ligands. Nickel-catalyzed asymmetric allylic alkylations represent another advanced method for creating chiral derivatives. caltech.edu Furthermore, indium-mediated allylation of carbonyl compounds provides an effective route for carbon chain elongation, a useful strategy for accessing complex carbohydrate analogues. beilstein-journals.org

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple precursors in a single pot. For example, a three-component reaction of an aromatic aldehyde, imidazolidine-2,4-dione, and isonicotinic acid hydrazide has been used to generate novel isonicotinoyl-containing pyrazole (B372694) derivatives. bme.hu Condensation reactions are also a common strategy, such as the reaction of isonicotinohydrazide with aldehydes or other carbonyl compounds to form hydrazone derivatives, which can serve as ligands or biologically active agents themselves. jlu.edu.cnrsc.org These diverse synthetic tools enable chemists to systematically explore the chemical space around the this compound core, leading to the discovery of novel compounds with unique properties.

Structure-Activity Relationship (SAR) Investigations of Derivative Series

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like this compound by systematically modifying its chemical structure and evaluating the effects of these changes. For derivatives of isonicotinic acid, SAR investigations have revealed key structural features that govern their efficacy in various biological contexts.

In the context of antitubercular agents, the SAR of isoniazid (B1672263) (isonicotinic acid hydrazide) and its analogues is well-documented. nih.gov These studies have shown that the hydrazide moiety (-CONHNH₂) is generally essential for activity, while modifications to the pyridine ring can be tolerated and can fine-tune potency. nih.gov Even minor changes, such as moving the pyridine nitrogen to the 2- or 3-position, can eliminate activity, highlighting the strict structural requirements for the isonicotinoyl core in this application. nih.gov

Further SAR insights come from derivatives where substituents are introduced onto the pyridine ring. Halogenation, for example, can enhance π-π stacking interactions or improve metabolic stability, which are important considerations in drug design. vulcanchem.com The table below summarizes SAR findings for a series of synthesized isonicotinoyl derivatives investigated for anti-inflammatory activity. mdpi.com

| Compound/Modification | Linker Type | Chain Modification | Anti-inflammatory Activity (IC₅₀ µg/mL) | Key SAR Insight |

| Isonicotinate 5 | p-Aminophenol | -NH₂ (no acyl chain) | 1.42 ± 0.1 | High activity with the least lipophilic group suggests a hydrophilic interaction is favorable. mdpi.com |

| Isonicotinate 6 | m-Aminophenol | -NH₂ (no acyl chain) | 2.5 ± 0.12 | The para-linker is moderately more effective than the meta-linker, indicating positional importance. mdpi.com |

| Isonicotinamide 8a | p-Aminophenol | Acetyl (-COCH₃) | 20.3 ± 1.2 | Introduction of a short alkyl chain significantly reduces activity compared to the free amine. mdpi.com |

| Isonicotinamide 8b | p-Aminophenol | Butyryl (-CO(CH₂)₂CH₃) | 4.1 ± 0.3 | A moderate-length alkyl chain restores significant activity, showing five-fold improvement over the acetyl group. mdpi.com |

| Ibuprofen (Standard) | - | - | 11.2 ± 1.9 | Optimized isonicotinate derivatives can be significantly more potent than the standard drug. mdpi.com |

This table is generated based on data presented in the referenced study. mdpi.com

Exploration of Isonicotinoyl-Containing Chemical Scaffolds

The isonicotinoyl group is a versatile and privileged scaffold in chemistry, utilized not only as the core of a specific molecule but also as a fundamental building block for constructing a wide array of complex chemical structures with diverse functions. rjpn.orgnih.gov Its applications span from medicinal chemistry to materials science, where its unique electronic and coordination properties are exploited. researchgate.netrsc.org

In medicinal chemistry, the isonicotinoyl scaffold is frequently incorporated into hybrid molecules to combine its pharmacophoric features with those of other bioactive moieties. rjpn.orgnih.gov Researchers have synthesized hybrids containing the isonicotinoyl group linked to other heterocyclic systems like indole, pyrazole, and 1,3,4-oxadiazole. bme.hurjpn.orgresearchgate.netscielo.br For example, 3-(1-isonicotinoyl-1H-pyrazol-yl)-2H-chromen-2-one derivatives have been explored as potential antimycobacterial agents. rjpn.org Similarly, linking the isonicotinoyl moiety to sulfonamide structures has yielded new series of compounds with potential anticancer and antitubercular properties. nih.gov This strategy of molecular hybridization aims to create novel chemical entities with enhanced potency or novel mechanisms of action.

In the realm of materials science, the isonicotinoyl scaffold is a popular choice for designing organic linkers for the synthesis of metal-organic frameworks (MOFs). researchgate.netresearchgate.net The pyridine nitrogen provides a well-defined coordination site for metal ions, enabling the self-assembly of extended, porous networks. rsc.org Scientists have developed a series of bis-isonicotinoyl linkers built upon various polyaromatic scaffolds such as fluorene, naphthalene, and biphenyl. researchgate.netrsc.orgrsc.org These linkers are synthesized using methods like palladium-catalyzed cross-coupling reactions and are used to construct MOFs that can exhibit interesting properties, including solid-state fluorescence, which is promising for the development of new sensors and optical materials. researchgate.netrsc.org

The table below showcases the versatility of the isonicotinoyl scaffold by listing various complex structures containing this moiety and their respective fields of application.

| Isonicotinoyl-Containing Scaffold Type | Other Key Components | Field of Application | Research Finding/Purpose |

| Isonicotinoyl-Pyrazole-Chromenone Hybrids | Pyrazole, Chromenone | Medicinal Chemistry | Synthesis of potential antimycobacterial agents. rjpn.org |

| Bis-isonicotinoyl Fluorene Linkers | Fluorene, Amide | Materials Science | Creation of fluorescent linkers for Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net |

| Isonicotinoyl-Imidazopyrazole Derivatives | Imidazolidine-2,4-dione | Medicinal Chemistry | One-pot synthesis of novel antifungal agents. bme.hu |

| Isonicotinoyl Hydrazones | Hydrazone linkage | Medicinal/Coordination Chemistry | Synthesis of ligands for metal complexes and evaluation for decontamination of wastewater. rsc.org |

| Isonicotinoyl-Sulfonamide Hybrids | Sulfonamide | Medicinal Chemistry | Development of new compounds with potential anticancer and antitubercular activity. nih.gov |

| Polymeric Copper(II) Isonicotinates | Schiff-base, Copper(II) | Magnetochemistry | Synthesis of one-dimensional magnetic polymers. |

Advanced Analytical Methodologies in Allyl Isonicotinate Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental in the analysis of allyl isonicotinate (B8489971), providing robust means for its separation from complex mixtures, assessment of its purity, and precise quantification. nih.govijpsjournal.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques. mdpi.com

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile compounds like allyl isonicotinate. nih.gov The purity of this compound can be determined by GC, with some commercial sources specifying a purity of greater than 98.0%. In research contexts, GC coupled with a flame ionization detector (GC-FID) is employed for quantitative analysis. rjptonline.orgresearchgate.net For instance, the Kovats retention index, a standardized measure used in GC, has been experimentally determined for allyl nicotinate (B505614) on a semi-standard non-polar column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable technique, particularly for non-volatile or thermally sensitive compounds. mdpi.com Reversed-phase HPLC methods have been developed for the analysis of related compounds, demonstrating the versatility of this technique. nih.govwaters.com The selection of the stationary phase, such as a C18 column, and the mobile phase composition are critical parameters that are optimized to achieve effective separation. mdpi.comnih.gov Quantitative analysis using HPLC relies on the construction of a calibration curve from standards of known concentrations, where the peak area or height is proportional to the analyte's concentration. longdom.org

Table 1: Chromatographic Conditions for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Carbowax 20M on Chromosorb WHP europa.eu | BDS HYPERSIL C18 nih.gov |

| Mobile Phase | Helium carrier gas europa.eu | Water: Methanol (30:70 v/v) nih.gov |

| Detector | Flame Ionization Detector (FID) rjptonline.org | UV-Vis Spectroscopy sepscience.com |

| Typical Application | Purity assessment, quantification rjptonline.org | Separation and quantification nih.govwaters.com |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. msu.eduuni-saarland.de

When coupled with GC (GC-MS), it provides a powerful two-dimensional analytical approach. ucanr.edu In the mass spectrum of this compound, the molecular ion peak (M+) confirms the molecular weight of the compound. chemicalbook.com The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, a prominent peak is observed at m/z 106, which corresponds to the isonicotinoyl cation, formed by the loss of the allyl group. nih.gov This fragmentation is a key characteristic used for its identification. Other significant fragments are also observed at various mass-to-charge ratios, providing further structural confirmation. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Observation | Significance |

| Molecular Ion (M+) | m/z 163 chemicalbook.com | Confirms the molecular weight of this compound. |

| Base Peak | m/z 106 nih.gov | Corresponds to the stable isonicotinoyl cation, a key fragment for identification. |

| Other Fragments | m/z 78, 51, 41 chemicalbook.com | Provide additional structural information about the pyridine (B92270) ring and allyl group. |

| Ionization Method | Electron Ionization (EI) | A common "hard" ionization technique that induces characteristic fragmentation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. msu.eduwebassign.net Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule. youtube.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. webassign.net The signals for the protons on the pyridine ring typically appear in the downfield region (around 7.8-8.8 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. chemicalbook.com The protons of the allyl group appear in the upfield region, with characteristic shifts and splitting patterns that reveal their positions relative to the double bond and the ester oxygen. chemicalbook.commagritek.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. libretexts.org The carbonyl carbon of the ester group is typically found in the highly deshielded region of the spectrum. The carbons of the pyridine ring and the double bond of the allyl group also have characteristic chemical shifts. chemicalbook.com

Table 3: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H on Pyridine Ring (ortho to N) | ~8.79 | Doublet |

| H on Pyridine Ring (meta to N) | ~7.86 | Doublet |

| CH on Allyl Group | ~6.02 | Multiplet |

| CH₂ on Allyl Group (terminal) | ~5.33-5.44 | Multiplet |

| OCH₂ on Allyl Group | ~4.86 | Doublet |

| Data sourced from ChemicalBook and may vary slightly based on solvent and experimental conditions. chemicalbook.com |

Spectrophotometric and Electrochemical Methods in Research Contexts

While chromatography and spectroscopy are the primary tools, other analytical methods can be employed in specific research contexts.

Spectrophotometric Methods: UV-Vis spectrophotometry, often used as a detector in HPLC, can be used for the quantification of this compound by measuring its absorbance at a specific wavelength. sepscience.com The choice of wavelength is determined by the compound's chromophores, which in this case include the pyridine ring and the carbonyl group.

Electrochemical Methods: Electrochemical techniques can be used to study the redox properties of molecules. researchgate.net In the context of coordination chemistry, the electrochemical behavior of metal complexes containing this compound as a ligand has been investigated. kyoto-u.ac.jp These studies can provide insights into the electronic structure and reactivity of such complexes. For instance, research on related nicotinate complexes has utilized electrochemical methods to explore their catalytic activities. researchgate.net

Applications of Allyl Isonicotinate in Specialized Chemical Systems and Materials Science

Coordination Chemistry and Metal Complex Formation (e.g., Spin Crossover Compounds)

Allyl isonicotinate (B8489971) serves as a monodentate ligand in coordination chemistry, primarily through the nitrogen atom of its pyridine (B92270) ring. It has been instrumental in the systematic design and synthesis of coordination polymers, particularly those exhibiting spin crossover (SCO) behavior. acs.orgmdpi.com The SCO phenomenon, observed in certain d⁴–d⁷ transition metal complexes, involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. mdpi.com This property makes SCO compounds promising candidates for molecular switches, sensors, and memory devices. mdpi.com

In the context of SCO research, allyl isonicotinate has been used as an axial ligand (L) in the construction of two-dimensional (2D) and three-dimensional (3D) Hofmann-like frameworks with the general formula Fe(L)₂[M(CN)₂]₂ or related stoichiometries, where M is typically Ag(I) or Au(I). mdpi.comfigshare.com

Research Findings:

Structural Role: In the series Fe(L)₂[Ag(CN)₂]₂, this compound coordinates to the axial positions of an octahedral Fe(II) center. mdpi.com The equatorial positions are occupied by nitrogen atoms from bridging [Ag(CN)₂]⁻ units, which link the Fe(II) centers into infinite 2D sheets. mdpi.comfigshare.com

Influence on Spin State: The electronic and steric properties of the axial ligand are crucial in determining the ligand field strength around the Fe(II) ion and, consequently, the critical temperature (Tc) of the spin transition. In the complex Fe(this compound)₂[Ag(CN)₂]₂, a complete spin transition was observed at a critical temperature of 221 K. mdpi.com

Control of Interlayer Spacing: The bulkiness of the this compound ligand influences the spacing between the 2D layers in the crystal structure. mdpi.com These layers can interact through weak forces, such as argentophilic (Ag···Ag) interactions, to form bilayer or more complex 3D structures. acs.orgmdpi.com The size of the ligand substituent directly affects the interlayer distance and can modulate the cooperativity of the spin transition. mdpi.com

Gold-based Analogues: this compound has also been incorporated into gold-based Hofmann-like motifs, such as {Fe(this compound)₂[Au(CN)₂]₂}. figshare.com Interestingly, in this specific system, the complex retained a high-spin state down to low temperatures, in contrast to its silver-based counterpart and other derivatives in the same study which did show spin transitions. figshare.com This highlights the subtle interplay between the axial ligand and the cyanometallate bridging unit in tuning the SCO properties.

The table below summarizes key data for a spin crossover compound incorporating this compound.

| Compound | Crystal System | Space Group | Spin Transition Behavior | Critical Temperature (Tc) | Reference |

|---|---|---|---|---|---|

| Fe(this compound)₂[Ag(CN)₂]₂ | Monoclinic | C2/c | Complete HS to LS transition | 221 K | mdpi.com |

| {Fe(this compound)₂[Au(CN)₂]₂} | Not specified | Not specified | Remains in High-Spin (HS) state | N/A | figshare.com |

Role as a Ligand in Organometallic Catalysis

While specific examples of this compound being used directly in a catalytic cycle are not extensively documented in the reviewed literature, its molecular structure suggests a potential role as a ligand in organometallic catalysis. wikipedia.org Transition-metal allyl complexes are a significant class of organometallic compounds that act as catalysts or intermediates in a variety of organic transformations. wikipedia.orgnumberanalytics.com

The catalytic potential of this compound stems from its two key functional groups:

Pyridine Ring: The nitrogen atom of the pyridine ring can coordinate to a transition metal center, serving as a classic N-donor ligand. Such ligands are ubiquitous in catalysis, influencing the metal center's electronic properties, stability, and reactivity. researchgate.net

Allyl Group: The allyl group can bind to a metal in either an η¹ (sigma-bonded) or η³ (pi-bonded) fashion. wikipedia.org This versatility is central to many catalytic processes, including:

Allylic Substitution Reactions: Palladium-catalyzed allylic substitutions are powerful methods for C-C and C-N bond formation. numberanalytics.com An allyl-containing ligand could potentially participate in or influence these reactions.

Polymerization and Dimerization: Allyl complexes are known to catalyze the dimerization and polymerization of olefins. numberanalytics.com

The presence of both a standard N-donor site and a reactive allyl group makes this compound a "hemilabile" ligand candidate. A hemilabile ligand can bind to a metal center through one strong donor (the pyridine nitrogen) while the weaker-binding group (the allyl double bond) can dissociate to open up a coordination site for a substrate molecule. This dissociation/association is a key step in many catalytic cycles. Alternatively, the allyl group itself could undergo migratory insertion reactions, a fundamental step in many polymerization and carbonylation processes. libretexts.org

Applications in Polymer Chemistry and Biomaterials Research

In polymer chemistry, this compound is recognized as a functional monomer. tcichemicals.com The allyl group provides a handle for polymerization, typically via free-radical mechanisms, to create a polymer backbone. The pendant isonicotinate group imparts specific functionality to the resulting macromolecule.

Research Findings:

Functional Monomer: this compound is classified as an allyl monomer suitable for creating polymers and is listed as a reagent for biomaterials and biocompatible materials research. tcichemicals.com

Polymer Functionality: The incorporation of the isonicotinate moiety into a polymer chain can introduce several useful properties:

Coordination Sites: The pyridine nitrogen can act as a site for metal ion coordination, allowing for the creation of metallopolymers or for the scavenging of metal ions from solutions.

pH-Responsiveness: The pyridine nitrogen can be protonated at low pH, making the polymer's properties (e.g., solubility, conformation) sensitive to changes in acidity.

Hydrogen Bonding: The ester and pyridine groups can participate in hydrogen bonding, influencing the polymer's mechanical properties and its interactions with other molecules or surfaces.

These functional polymers have potential applications in areas such as "smart" drug carriers that release their payload in response to pH changes, functional coatings, and the development of novel hydrogels. sav.sk The synthesis of such polymers can be monitored using techniques like NMR spectroscopy to track the conversion of the monomer's allyl signals. magritek.com

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.netnih.gov Self-assembly is the process by which these molecules spontaneously form ordered structures. reddit.com this compound has proven to be an effective building block in this field, directing the formation of intricate, ordered architectures. acs.orgmdpi.com

Research Findings:

Directing Crystal Assembly: The spin crossover compounds discussed in section 8.1 are prime examples of self-assembled supramolecular systems. acs.orgmdpi.com The specific geometry and chemical nature of the this compound ligand, in concert with the metal ions and cyanide bridges, lead to a "strongly determinate self-assembly process" that forms well-defined 2D polymeric sheets. mdpi.comresearchgate.net

Antisymbiotic Self-Assembly: While not using this compound directly, related research into allyl-palladium building blocks demonstrates their use in "antisymbiotic self-assembly". researchgate.net This strategy involves combining different types of building blocks that would not typically assemble together to create complex metallamacrocycles. researchgate.net The principles from these studies could potentially be extended to systems incorporating functionalized allyl ligands like this compound to create novel, self-assembled cages and frameworks with unique host-guest or catalytic properties.

Biological and Pharmacological Perspectives of Allyl Isonicotinate and Its Derivatives

Investigation of Molecular Targets and Biochemical Pathways

Allyl isonicotinate (B8489971) and its derivatives are believed to exert their biological effects by interacting with specific molecular targets within cells. vulcanchem.com This interaction can modulate various biochemical pathways, thereby influencing cellular processes like apoptosis and cell proliferation. vulcanchem.com The allyl group, a common feature in these compounds, is known to be involved in various biological activities. For instance, allyl isothiocyanate, a related compound, has been shown to regulate oxidative stress, inflammation, and other cellular processes by interacting with multiple cell signaling pathways. nih.gov

The isonicotinate moiety, a derivative of isonicotinic acid, is also a key contributor to the biological activity of these compounds. Isonicotinic acid and its derivatives have been found to inhibit certain enzymes, such as myeloperoxidase, urease, and cyclooxygenase-2 (COX-2). researchgate.net Molecular docking studies have been employed to understand the interactions between isonicotinate derivatives and their molecular targets. For example, derivatives of methyl 3-bromoisonicotinate have been shown to bind effectively to bacterial enzymes that are crucial for cell wall synthesis. Similarly, in silico studies of isonicotinic acid derivatives have been conducted on the COX-2 enzyme cavity to understand their binding potential. nih.gov

The biochemical pathways affected by these compounds are diverse. Allyl isothiocyanate, for example, has been found to modulate the AhR/Nrf2 signaling pathway, which is involved in detoxification. nih.gov It has also been shown to ameliorate insulin (B600854) resistance by regulating mitochondrial function. nih.gov The anti-inflammatory actions of isonicotinates are often attributed to the inhibition of pro-inflammatory mediators. vulcanchem.com Some isonicotinate derivatives have demonstrated the ability to suppress reactive oxygen species (ROS), which are known to instigate inflammatory signaling cascades. researchgate.net

| Compound/Derivative | Molecular Target/Pathway | Observed Effect | Reference(s) |

| Allyl isothiocyanate | AhR/Nrf2 signaling pathway | Modulation of detoxification enzymes | nih.gov |

| Allyl isothiocyanate | Mitochondrial function | Amelioration of insulin resistance | nih.gov |

| Isonicotinate derivatives | Cyclooxygenase-2 (COX-2) | Inhibition, anti-inflammatory effects | researchgate.netnih.gov |

| Methyl 3-bromoisonicotinate derivatives | Bacterial cell wall synthesis enzymes | Antibacterial activity | |

| Isonicotinic acid derivatives | Reactive Oxygen Species (ROS) | Suppression, anti-inflammatory effects | researchgate.net |

Mechanistic Studies of Bioactivity (e.g., Anti-inflammatory Effects of Isonicotinates)

The anti-inflammatory effects of isonicotinates are a significant area of research. These compounds are believed to exert their anti-inflammatory action primarily through the inhibition of pro-inflammatory mediators. vulcanchem.com A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a central player in the inflammatory process. nih.gov By inhibiting COX-2, isonicotinates can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Another important mechanism is the suppression of reactive oxygen species (ROS). researchgate.net ROS can trigger various signaling cascades within immune cells, leading to the activation of both innate and acquired immunity and contributing to the development of inflammatory disorders. researchgate.net Several isonicotinic acid derivatives have shown exceptionally high ROS inhibitory activities. nih.gov For instance, certain isonicotinates have exhibited remarkable in vitro anti-inflammatory activity, with some compounds being significantly more potent than the standard drug ibuprofen. researchgate.net

Molecular docking studies have provided further insights into the anti-inflammatory mechanisms of isonicotinates. These studies have helped to decipher the binding potential of isonicotinic acid derivatives within the COX-2 enzyme cavity, supporting the hypothesis that their anti-inflammatory activity is correlated with their inhibitory effect on this enzyme. nih.gov The structural features of these molecules, such as the presence of a pyridine (B92270) ring and the nature of the ester group, are crucial for their biological activity. vulcanchem.com

| Compound | IC50 Value (µg/mL) | % Inhibition at 25 µg/mL | Reference Drug (Ibuprofen) IC50 (µg/mL) | Reference(s) |

| Isonicotinate 5 | 1.42 ± 0.1 | 95.9 | 11.2 ± 1.9 | researchgate.netnih.gov |

| Isonicotinate 6 | - | - | 11.2 ± 1.9 | researchgate.netnih.gov |

| Isonicotinate 8a | - | - | 11.2 ± 1.9 | researchgate.netnih.gov |

| Isonicotinate 8b | - | - | 11.2 ± 1.9 | researchgate.netnih.gov |

Role in Drug Discovery Programs and Medicinal Chemistry

This compound and its derivatives are valuable scaffolds in drug discovery and medicinal chemistry. vulcanchem.com The isonicotinic acid core is a well-established pharmacophore, and several drugs on the market, such as Isoniazid (B1672263) (anti-tuberculosis) and Dexamethasone isonicotinate (anti-inflammatory), are derived from it. researchgate.net The versatility of the isonicotinate structure allows for the synthesis of a wide range of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. vulcanchem.comtandfonline.com

In medicinal chemistry, the synthesis of novel isonicotinate derivatives is an active area of research. For example, new 1,2,3-triazole-isonicotinate derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. tandfonline.com These studies often involve molecular docking to understand the structure-activity relationships and to guide the design of more potent and selective compounds. tandfonline.com The synthesis of isonicotinates with varying lipophilicity has also been explored to enhance their anti-inflammatory potential. researchgate.net

The development of efficient synthetic strategies is crucial for the advancement of isonicotinate-based drug discovery programs. nih.gov Researchers are continuously working on improving synthesis processes to make them more efficient and cost-effective, which is particularly important for the pharmaceutical industry. vulcanchem.com The ability to create libraries of diverse isonicotinate derivatives allows for high-throughput screening to identify lead compounds for various therapeutic targets.

Exploration of Drug Delivery System Applications for Derivatives

The derivatives of isonicotinic acid are also being explored for their potential applications in drug delivery systems. The physicochemical properties of these derivatives can be modified to improve drug solubility, stability, and bioavailability. nih.gov For instance, the development of nanosized delivery systems, such as microemulsions and liposomes, has been investigated for the topical delivery of drugs like benzyl (B1604629) nicotinate (B505614). researchgate.net These systems can overcome the skin barrier and enhance drug absorption. researchgate.net

Lipid-based nanoformulations are a promising approach for delivering both lipophilic and hydrophilic drugs. nih.gov The encapsulation of drugs within these systems can protect them from degradation and facilitate their transport to the target site. nih.gov Chitosan derivatives, which can be modified with nicotinates, have also been widely studied as carriers for targeted drug delivery due to their biocompatibility and biodegradability. mdpi.com These systems can be designed to release the drug in a controlled and sustained manner, improving therapeutic efficacy and reducing side effects. nih.gov

The research in this area also focuses on the development of self-emulsifying drug delivery systems (SEDDS) for the oral delivery of lipophilic drugs. nih.gov By incorporating isonicotinate derivatives into these formulations, it may be possible to enhance their oral bioavailability. The ongoing development of advanced drug delivery strategies using microbial cargos and their derivatives also presents new opportunities for the application of isonicotinates. appleacademicpress.com

Potential as Nicotinic Acetylcholine (B1216132) Receptor Ligand Analogs

The structural similarity of the isonicotinate moiety to nicotinic acid suggests that this compound and its derivatives could have potential as analogs of nicotinic acetylcholine receptor (nAChR) ligands. nAChRs are important therapeutic targets for a variety of neurological and psychiatric disorders. The development of subtype-selective nAChR ligands is a major goal in medicinal chemistry. unimi.it

The pyridine ring is a key structural feature of many known nAChR ligands, including nicotine (B1678760) itself. nih.gov The synthesis and evaluation of nicotine analogs with modifications on the pyridine ring have been a fruitful area of research. nih.gov For example, trans-metanicotine, a subtype-selective ligand for neuronal nAChRs, has been investigated for the treatment of Alzheimer's disease. nih.gov

The development of novel ligands for nAChRs often involves the synthesis of analogs of known agonists like nicotine and epibatidine. The isonicotinate scaffold could serve as a template for the design of new nAChR ligands with improved selectivity and pharmacological profiles. The exploration of isonicotinate derivatives as potential nAChR ligands could lead to the discovery of new therapeutic agents for a range of central nervous system disorders.

Future Directions and Emerging Research Avenues

Unexplored Synthetic Paradigms for Allyl Isonicotinate (B8489971)